(3-Bromobut-1-yn-1-yl)benzene

Propargylic Coupling 1,4-Diyne Synthesis Copper Catalysis

(3-Bromobut-1-yn-1-yl)benzene (CAS 27975-80-0), also referred to as 3-bromo-1-phenyl-1-butyne, is a propargylic bromide featuring a phenyl-substituted alkyne and a methyl group at the brominated propargylic position. This structure places it within the broader class of aryl-substituted propargylic halides, which are valued as versatile intermediates in organic synthesis.

Molecular Formula C10H9Br
Molecular Weight 209.08 g/mol
CAS No. 27975-80-0
Cat. No. B15146391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromobut-1-yn-1-yl)benzene
CAS27975-80-0
Molecular FormulaC10H9Br
Molecular Weight209.08 g/mol
Structural Identifiers
SMILESCC(C#CC1=CC=CC=C1)Br
InChIInChI=1S/C10H9Br/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,1H3
InChIKeyPJKBUAHLJRBXIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Bromobut-1-yn-1-yl)benzene (CAS 27975-80-0) – A Specialized Propargylic Bromide Building Block


(3-Bromobut-1-yn-1-yl)benzene (CAS 27975-80-0), also referred to as 3-bromo-1-phenyl-1-butyne, is a propargylic bromide featuring a phenyl-substituted alkyne and a methyl group at the brominated propargylic position [1]. This structure places it within the broader class of aryl-substituted propargylic halides, which are valued as versatile intermediates in organic synthesis [2]. Its specific substitution pattern enables distinct reactivity profiles in metal-catalyzed cross-coupling reactions, making it a differentiated building block compared to simpler propargyl bromides [3].

Why Generic Propargyl Bromides Cannot Replace (3-Bromobut-1-yn-1-yl)benzene


In-class substitution of propargylic bromides is not straightforward due to the critical influence of substituents on reaction chemoselectivity and regioselectivity [1]. The presence of both a phenyl group on the alkyne terminus and a methyl group at the propargylic position in (3-bromobut-1-yn-1-yl)benzene dictates the outcome of metal-catalyzed couplings. For example, in CuBr-catalyzed reactions, this compound yields 1,5-diaryl-1,4-diynes, whereas the analogous 3-bromo-1-arylpropynes (lacking the methyl group) undergo an alkynyl shift to form 1,3-diynes [2]. Similarly, in iron-catalyzed Kumada couplings, the electronic nature of the phenyl substituent controls propargyl/allene regioselectivity differently than alkyl-substituted analogs [1]. Therefore, simply using a cheaper or more readily available propargyl bromide will not replicate the reaction outcomes and can lead to failed syntheses or unwanted byproducts.

Quantitative Differentiation Evidence for (3-Bromobut-1-yn-1-yl)benzene


Chemoselectivity in CuBr-Catalyzed Diyne Synthesis: 1,4-Diynes vs. 1,3-Diynes

(3-Bromobut-1-yn-1-yl)benzene demonstrates a distinct chemoselectivity switch in CuBr-catalyzed cross-couplings with terminal alkynes. The reaction of this compound with aromatic terminal alkynes in DMAc at 40 °C yields 1,5-diaryl-1,4-diynes with high chemoselectivity [1]. In contrast, the methyl-lacking analog 3-bromo-1-phenylpropyne, under identical conditions, undergoes an alkynyl shift to form 1,4-disubstituted 1,3-diynes [1]. This divergent pathway is attributed to the methyl group at the propargylic position, which prevents the alkynyl shift [1].

Propargylic Coupling 1,4-Diyne Synthesis Copper Catalysis

Substituent-Dependent Regioselectivity in Iron-Catalyzed Kumada Cross-Coupling

In iron-catalyzed Kumada-type cross-coupling with aryl Grignard reagents, the propargyl/allene product ratio is highly dependent on the electronic nature of the alkyne substituent [1]. Aryl-substituted propargylic bromides like (3-bromobut-1-yn-1-yl)benzene (electron-withdrawing phenyl group) afford propargylic coupling products as the main or exclusive outcome, whereas alkyl-substituted analogs (electron-donating) can lead to significant allene formation [1]. The process is stereospecific, occurring with configuration inversion, which is critical for chiral applications [1].

Kumada Coupling Iron Catalysis Propargylic Bromides

Unique Remote Alkynyl Shift Reactivity Pathway

A reactivity pathway unique to 3-bromo-1-phenyl-butynes has been documented. When reacted with aliphatic terminal alkynes bearing a distal phenyl group, an unprecedented remote alkynyl shift occurs to yield 1,5-, 1,6-, and 1,7-diynes in good yields, rather than the expected 1,4-diynes [1]. This behavior is not observed for 3-bromo-1-phenylpropyne, where the alkynyl shift leads to 1,3-diynes instead [1]. The methyl group at the propargylic position is the structural feature that enables this novel transformation [1].

Alkynyl Shift Unsymmetric Diynes Reaction Discovery

Physical Property Differentiation: Density and Handling

While limited published physical data exists, vendor technical datasheets report a density of approximately 1.17 g/mL at 25 °C for (3-bromobut-1-yn-1-yl)benzene . In comparison, the simpler analog 3-bromo-1-phenylpropyne (CAS 1794-48-5) has a reported density of 1.377 g/cm³ at 11.5 °C [1]. This significant difference in density reflects the distinct molecular packing influenced by the methyl substitution and can affect practical handling, such as phase separation during aqueous workups, volumetric dosing accuracy, and shipping classifications.

Physical Properties Density Procurement Specifications

High-Value Application Scenarios for (3-Bromobut-1-yn-1-yl)benzene


Synthesis of 1,4-Diyne Scaffolds for Conjugated Materials

Researchers developing conjugated oligomers or polymers for organic electronics can utilize the unique chemoselectivity of (3-bromobut-1-yn-1-yl)benzene in CuBr-catalyzed couplings to reliably construct 1,4-diyne linkages [1]. The methyl group at the propargylic position prevents undesired alkynyl shifts, ensuring the target 1,4-diyne architecture is obtained. This is in contrast to the use of 3-bromo-1-phenylpropyne, which diverts to 1,3-diynes [1]. Procurement of this specific compound is thus critical for projects requiring 1,4-diyne building blocks.

Stereospecific Propargylic Coupling for Chiral Molecule Construction

In asymmetric synthesis programs, the stereospecific nature of the iron-catalyzed Kumada coupling of (3-bromobut-1-yn-1-yl)benzene, which proceeds with configuration inversion, enables the preparation of enantioenriched propargylic products [2]. The phenyl substituent's electronic effect directs the reaction toward propargylic products, minimizing allene byproduct formation [2]. This makes the compound a strategic choice for medicinal chemistry teams synthesizing chiral drug intermediates where stereochemical fidelity is paramount.

Exploration of Novel 1,n-Diyne Chemical Space via Remote Alkynyl Shift

For discovery chemistry groups seeking to access novel structural motifs, the unprecedented remote alkynyl shift reactivity of 3-bromo-1-phenyl-butynes offers a gateway to 1,5-, 1,6-, and 1,7-diynes that are synthetically challenging to prepare [1]. This reactivity is not replicated by 3-bromo-1-phenylpropyne or other common propargylic bromides, making (3-bromobut-1-yn-1-yl)benzene an essential reagent for laboratories engaged in diversity-oriented synthesis or fragment-based library construction [1].

Large-Scale Process Chemistry with Favorable Physical Properties

Process chemists scaling up reactions involving propargylic bromides may prefer (3-bromobut-1-yn-1-yl)benzene for its lower density (~1.17 g/mL) compared to denser analogs like 3-bromo-1-phenylpropyne (1.377 g/cm³) . The lower density facilitates cleaner phase separations during aqueous workup, reducing emulsion-related yield losses and simplifying reactor operations. Additionally, the defined chemoselectivity profile minimizes purification burdens, improving overall process mass intensity [1][2].

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